molecular formula C9H8F3NO B13974643 4-(1,1-Difluoroethyl)-2-fluoro-benzamide

4-(1,1-Difluoroethyl)-2-fluoro-benzamide

Cat. No.: B13974643
M. Wt: 203.16 g/mol
InChI Key: KWTHCOVFXZZCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1-Difluoroethyl)-2-fluoro-benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a difluoroethyl group and a fluoro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoroethyl)-2-fluoro-benzamide typically involves the introduction of the difluoroethyl group and the fluoro group onto a benzamide core. One common method is the nucleophilic substitution reaction where a suitable benzamide precursor is reacted with a difluoroethylating reagent and a fluorinating agent under controlled conditions. For example, the reaction of 4-amino-2-fluorobenzamide with 1,1-difluoroethyl chloride in the presence of a base such as potassium carbonate can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)-2-fluoro-benzamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The difluoroethyl group can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Electrophilic Aromatic Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides with various functional groups.

    Electrophilic Aromatic Substitution: Formation of halogenated or nitrated benzamides.

    Reduction: Formation of amines from the reduction of the carbonyl group.

Scientific Research Applications

4-(1,1-Difluoroethyl)-2-fluoro-benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique fluorinated structure makes it a potential candidate for drug design and development. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

    Agrochemicals: The compound can be used as a building block for the synthesis of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets.

    Materials Science: The compound’s fluorinated groups can impart desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.

    Biological Research: The compound can be used as a probe or ligand in biological studies to investigate the interactions of fluorinated molecules with biological systems.

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)-2-fluoro-benzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes, receptors, or other proteins. For example, the difluoroethyl group can mimic the steric and electronic properties of a methoxy group, allowing the compound to interact with biological targets in a similar manner. Additionally, the fluoro group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-Difluoroethyl)benzenesulfonyl chloride
  • 1-Bromo-4-(1,1-difluoroethyl)benzene
  • 1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene

Uniqueness

4-(1,1-Difluoroethyl)-2-fluoro-benzamide is unique due to the combination of the difluoroethyl group and the fluoro group on the benzamide core. This specific arrangement of functional groups can result in distinct chemical and biological properties compared to other similar compounds. For instance, the presence of both difluoroethyl and fluoro groups can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

4-(1,1-difluoroethyl)-2-fluorobenzamide

InChI

InChI=1S/C9H8F3NO/c1-9(11,12)5-2-3-6(8(13)14)7(10)4-5/h2-4H,1H3,(H2,13,14)

InChI Key

KWTHCOVFXZZCPN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C(=O)N)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.